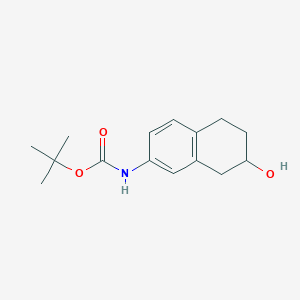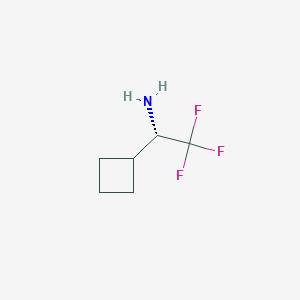
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl is a chemical compound with the molecular formula C8H12Br2Cl2N2. It is a derivative of ethane-1,2-diamine, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl typically involves the bromination of phenyl ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH(NH}_2\text{)}_2 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{CH}_2\text{CH(NH}_2\text{)}_2 ]
The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amine groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dibromophenyl)ethane-1,2-diamine
- 1-(2,4-Dibromophenyl)ethane-1,2-diamine
- 1-(3,5-Dichlorophenyl)ethane-1,2-diamine
Uniqueness
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C8H12Br2Cl2N2 |
|---|---|
Peso molecular |
366.91 g/mol |
Nombre IUPAC |
1-(3,5-dibromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10Br2N2.2ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;;/h1-3,8H,4,11-12H2;2*1H |
Clave InChI |
XUBXGWVANHVIOI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)


![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)






![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)

